tert-Butyl 2-carbamoylphenylcarbamate
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Overview
Description
Tert-Butyl 2-carbamoylphenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Preparation Methods
The synthesis of tert-Butyl 2-carbamoylphenylcarbamate typically involves the reaction of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the condensation reaction . The reaction conditions are generally mild, and the product is obtained in high yields.
Industrial production methods for carbamates often involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Tert-Butyl 2-carbamoylphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-Butyl 2-carbamoylphenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamoylphenylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
Tert-Butyl 2-carbamoylphenylcarbamate can be compared with other carbamate compounds such as:
tert-Butyl (2-aminophenyl)carbamate: This compound is similar in structure but lacks the carbamoyl group, making it less versatile in certain reactions.
tert-Butyl (substituted benzamido)phenylcarbamate: These derivatives have additional substituents on the benzene ring, which can enhance or modify their biological activity.
The uniqueness of this compound lies in its dual functionality as both a protecting group and a potential pharmaceutical agent, making it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-carbamoylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGKDUODTYVDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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